molecular formula C13H18N2O3 B3851673 2-[[ethyl(2-methylprop-2-enyl)amino]methyl]-4-nitrophenol

2-[[ethyl(2-methylprop-2-enyl)amino]methyl]-4-nitrophenol

Cat. No.: B3851673
M. Wt: 250.29 g/mol
InChI Key: URWZEDZQGLGFTE-UHFFFAOYSA-N
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Description

2-[[ethyl(2-methylprop-2-enyl)amino]methyl]-4-nitrophenol is an organic compound with a complex structure that includes both nitro and phenol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[ethyl(2-methylprop-2-enyl)amino]methyl]-4-nitrophenol typically involves multiple steps. One common method includes the nitration of a phenol derivative followed by alkylation and amination reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and alkylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

2-[[ethyl(2-methylprop-2-enyl)amino]methyl]-4-nitrophenol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the phenol group into a quinone derivative.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like halogens (Cl2, Br2) or sulfonating agents (SO3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Aminophenol derivatives.

    Substitution: Various substituted phenol derivatives depending on the reagents used.

Scientific Research Applications

2-[[ethyl(2-methylprop-2-enyl)amino]methyl]-4-nitrophenol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-[[ethyl(2-methylprop-2-enyl)amino]methyl]-4-nitrophenol exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the phenol group can form hydrogen bonds with biological molecules. These interactions can affect cellular pathways and processes, leading to the compound’s observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[ethyl(2-methylprop-2-enyl)amino]methyl]-4-aminophenol
  • 2-[[ethyl(2-methylprop-2-enyl)amino]methyl]-4-hydroxyphenol

Uniqueness

2-[[ethyl(2-methylprop-2-enyl)amino]methyl]-4-nitrophenol is unique due to the presence of both nitro and phenol groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various applications.

Properties

IUPAC Name

2-[[ethyl(2-methylprop-2-enyl)amino]methyl]-4-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-4-14(8-10(2)3)9-11-7-12(15(17)18)5-6-13(11)16/h5-7,16H,2,4,8-9H2,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWZEDZQGLGFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=C(C=CC(=C1)[N+](=O)[O-])O)CC(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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